3,5-Dimethylisoxazol-4-ol

CAS No.: 13054-62-1

Cat. No.: VC2563644

Molecular Formula: C5H7NO2

Molecular Weight: 113.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13054-62-1 |

|---|---|

| Molecular Formula | C5H7NO2 |

| Molecular Weight | 113.11 g/mol |

| IUPAC Name | 3,5-dimethyl-1,2-oxazol-4-ol |

| Standard InChI | InChI=1S/C5H7NO2/c1-3-5(7)4(2)8-6-3/h7H,1-2H3 |

| Standard InChI Key | WESPSRWVKAUXKP-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NO1)C)O |

| Canonical SMILES | CC1=C(C(=NO1)C)O |

Introduction

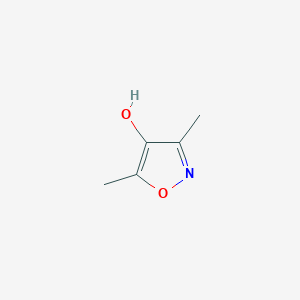

Chemical Structure and Identification

3,5-Dimethylisoxazol-4-ol (CAS No. 13054-62-1) is a five-membered heterocyclic compound containing nitrogen and oxygen in the ring structure. The molecule features methyl groups at positions 3 and 5, with a hydroxyl group at position 4 of the isoxazole ring .

Basic Chemical Information

The compound has the following essential identifiers and properties:

| Parameter | Value |

|---|---|

| Chemical Formula | C5H7NO2 |

| Molecular Weight | 113.11 g/mol |

| CAS Number | 13054-62-1 |

| IUPAC Name | 3,5-dimethyl-1,2-oxazol-4-ol |

| Alternative Names | 3,5-Dimethyl-4-isoxazolol |

| SMILES | CC1=C(C(=NO1)C)O |

| InChI | InChI=1S/C5H7NO2/c1-3-5(7)4(2)8-6-3/h7H,1-2H3 |

| InChIKey | WESPSRWVKAUXKP-UHFFFAOYSA-N |

Table 1: Chemical identification parameters of 3,5-Dimethylisoxazol-4-ol

Structural Characteristics

The compound features an isoxazole ring, which is a five-membered heterocyclic system containing adjacent nitrogen and oxygen atoms. The hydroxyl group at position 4 makes this compound particularly useful as a synthetic intermediate, as this functional group can participate in various chemical transformations. The methyl groups at positions 3 and 5 contribute to the compound's steric properties and influence its reactivity patterns .

Physical and Chemical Properties

3,5-Dimethylisoxazol-4-ol exists as a solid at room temperature and exhibits specific properties that influence its handling, storage, and application in chemical synthesis.

Physical Properties

| Property | Value | Source |

|---|---|---|

| Physical State | Solid | |

| Appearance | White or off-white solid | |

| Storage Conditions | Sealed in dry container, 2-8°C | |

| Purity (Commercial) | 95.0% to 98% |

Table 2: Physical properties of 3,5-Dimethylisoxazol-4-ol

Chemical Reactivity

The hydroxyl group at the 4-position makes this compound versatile in chemical transformations. As an isoxazole derivative, it participates in various reactions, including:

-

Esterification reactions via the hydroxyl group

-

Oxidation reactions

-

Substitution reactions

-

Role as a hydrogen bond donor and acceptor in molecular recognition processes

-

Potential for ring-opening reactions under specific conditions

Synthesis Methods

Several methodologies exist for the synthesis of 3,5-Dimethylisoxazol-4-ol, making it accessible for research and commercial purposes.

General Synthetic Approaches

One common method for synthesizing 3,5-Dimethylisoxazol-4-ol involves the reaction of hydroxylamine with suitable carbonyl compounds under reflux conditions. This reaction requires careful control of temperature and pH to optimize yield and purity.

The reaction typically proceeds through the following steps:

-

Formation of an oxime intermediate

-

Cyclization to form the isoxazole ring

-

Introduction of the hydroxyl functionality at the 4-position

Patent-Documented Synthesis

Patent literature describes processes for preparing isoxazole compounds that can be adapted for synthesizing 3,5-Dimethylisoxazol-4-ol. These processes often involve reactions of olefins with nitrosyl halides, followed by treatment with cyanide ions to facilitate ring closure and isomerization .

The general scheme might involve:

-

Reaction of a disubstituted olefin with nitrosyl chloride or nitrosyl bromide

-

Treatment of the resulting nitrosohalide addition product with inorganic cyanide

-

Spontaneous cyclization to form the isoxazole ring structure

-

Further functionalization to introduce the hydroxyl group at position 4

Applications in Medicinal Chemistry

3,5-Dimethylisoxazol-4-ol and its derivatives have significant applications in pharmaceutical research and development, particularly in creating compounds with therapeutic potential.

Role as a Lysine Acetylation (KAc) Bioisostere

One of the most notable applications of 3,5-dimethylisoxazole derivatives is their function as bioisosteres for acetylated lysine residues in proteins. Research has demonstrated that the 3,5-dimethylisoxazole moiety can effectively mimic acetylated lysine, making it valuable in designing inhibitors of bromodomain-containing proteins .

This mimicry occurs because:

-

The nitrogen atom in the 3,5-dimethylisoxazole forms hydrogen bonds with key amino acids (such as ASN140) in the lysine acetylation pocket

-

The isoxazole ring provides appropriate spatial arrangement

-

The methyl groups contribute to favorable hydrophobic interactions

Applications in Cancer Research

3,5-Dimethylisoxazole derivatives have demonstrated significant potential in cancer research, particularly as inhibitors of bromodomain-containing protein 4 (BRD4), which plays a critical regulatory role in gene transcription .

Research findings include:

-

Compounds containing the 3,5-dimethylisoxazole scaffold have been optimized as potent inhibitors of the BET (bromodomain and extra terminal domain) bromodomain family

-

These compounds show antiproliferative effects on certain cancer cells

-

Some derivatives, such as compound 22 mentioned in research, significantly inhibited the proliferation of colorectal cancer cells HCT116 with an IC50 value of 162 nM

-

These inhibitors can down-regulate c-MYC protein levels and up-regulate HEXIM1 expression, modulating apoptosis through intrinsic pathways

Structure-Activity Relationships

Studies on the binding of 3,5-dimethylisoxazole derivatives to bromodomain proteins reveal important structure-activity relationships:

-

The nitrogen atom in 3,5-dimethylisoxazole forms crucial hydrogen bonds with key amino acids (e.g., ASN140) in the binding pocket

-

The benzene ring at position 4 can extend into the WPF hydrophobic pocket formed by Trp81, Pro82, and Phe83

-

The nitrogen atom at specific positions faces the solvent region outside the pocket, providing suitable sites for further optimization

| Parameter | Classification |

|---|---|

| Signal Word | Danger |

| Hazard Statements | H302 (Harmful if swallowed) H318 (Causes serious eye damage) H412 (Harmful to aquatic life with long-lasting effects) |

| Precautionary Statements | P264, P270, P280, P305+P351+P338, P310, P330, P403, P501 |

| UN Number | 1759 |

| Hazard Class | 8 |

| Packing Group | III |

Table 3: Safety information for 3,5-Dimethylisoxazol-4-ol

| Quantity | Approximate Price (USD) |

|---|---|

| 100 mg | 25.14 |

| 250 mg | 57.86 |

| 1.00 g | 173.71 |

Table 4: Representative pricing for 3,5-Dimethylisoxazol-4-ol

Prices may vary based on supplier, purity grade, region, and quantity ordered.

Related Compounds and Derivatives

Several related compounds and derivatives of 3,5-Dimethylisoxazol-4-ol have been developed and studied for various applications.

Structurally Related Compounds

| Compound | CAS Number | Molecular Formula | Applications |

|---|---|---|---|

| 3,5-Dimethylisoxazole-4-boronic acid | 16114-47-9 | C5H8BNO3 | Organic synthesis, cross-coupling reactions |

| 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride | 1185449-91-5 | C8H15ClN2O | Pharmaceutical research |

| 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]pyrrolidin-2-yl derivatives | Various | Various | Medicinal chemistry applications |

Table 5: Selected compounds related to 3,5-Dimethylisoxazol-4-ol

Functional Derivatives

Numerous functional derivatives of 3,5-Dimethylisoxazol-4-ol have been synthesized to enhance specific properties or introduce new functionalities:

-

4-Phenyl-3,5-dimethylisoxazoles: Used as selective ligands for BET family bromodomains

-

Bivalent inhibitors containing 3,5-dimethylisoxazole moieties: Designed to target both bromodomains simultaneously, enhancing protein binding potency

-

Compounds containing triazole-linked 3,5-dimethylisoxazole units: Demonstrated superior binding to BRD4(1) protein with IC50 values below 2.1 nM

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume